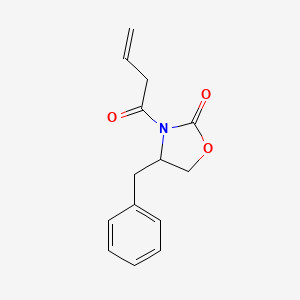
4-Benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including emericellamide A, a marine cyclic depsipeptide with antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone typically involves the reaction of ®-4-benzyl-3-hydroxy-2-oxazolidinone with but-3-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxo and butenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can be further utilized in the synthesis of bioactive molecules .
Scientific Research Applications
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein interactions.
Medicine: It is involved in the development of antimicrobial agents and other pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one
- (4S)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
Uniqueness
(4R)-3-(1-Oxo-3-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in the synthesis of bioactive molecules and the study of enzyme interactions .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
InChI Key |
FARHGBLTNRTZBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



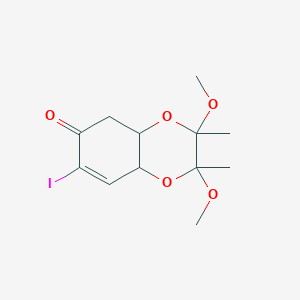
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
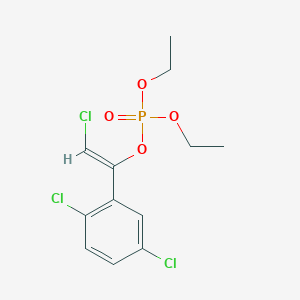
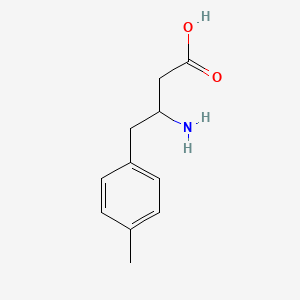

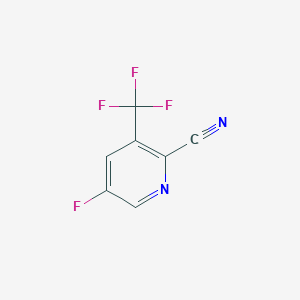
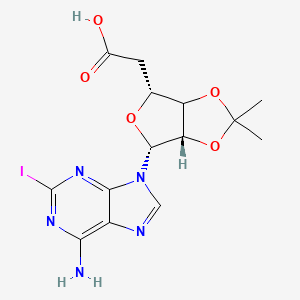
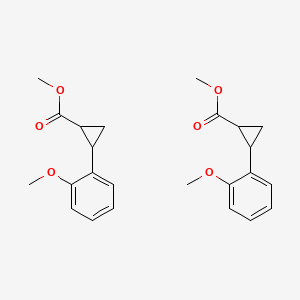
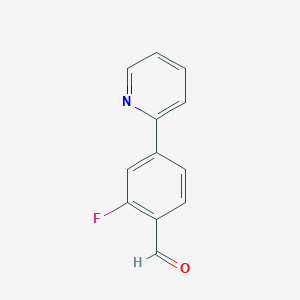
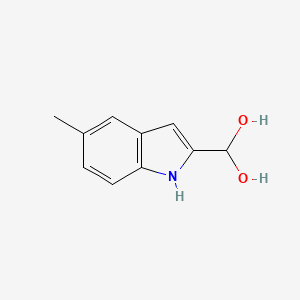
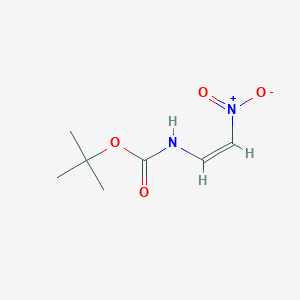
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
